6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O4S/c1-41-28-15-12-21(18-29(28)42-2)16-17-34-32(40)22-13-14-24-26(19-22)37-33(38-27-11-7-6-10-25(27)36-31(24)38)43-20-30(39)35-23-8-4-3-5-9-23/h6-7,10-15,18-19,23H,3-5,8-9,16-17,20H2,1-2H3,(H,34,40)(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUJJARXRDBGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NC6CCCCC6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a complex organic molecule that exhibits a variety of biological activities. Its structure includes multiple functional groups that contribute to its pharmacological potential, particularly in medicinal chemistry.
Structural Characteristics
This compound is characterized by:
- A cyclohexylamino group.
- A carboxamide group.
- A benzo[4,5]imidazo[1,2-c]quinazoline core.
These structural features suggest that the compound may interact with various biological targets, leading to diverse therapeutic effects.
Inhibition of α-Glucosidase
Recent studies have demonstrated that imidazo[1,2-c]quinazolines, including derivatives similar to our compound, exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for the treatment of type 2 diabetes mellitus (T2DM). For example, compounds derived from this scaffold have shown IC50 values ranging from 12.44 μM to 308.33 μM, significantly outperforming standard drugs like acarbose which has an IC50 of 750 μM .
Anticancer Potential
The unique arrangement of functional groups in this compound indicates potential anticancer properties. Similar compounds with imidazoquinazoline structures have been reported to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Aminoquinazoline | Amino group at position 6 | Anticancer |
| Benzo[h]quinazoline | Similar ring structure | Antimonoamine oxidase |
| Quinazolinone derivatives | Contains quinazoline core | Anticonvulsant |
The presence of specific substituents can significantly enhance the biological activity of these compounds. For instance, electron-donating groups such as methoxy (-OCH3) improve α-glucosidase inhibitory potency .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : By binding to the active site of enzymes like α-glucosidase, it alters the enzyme's conformation and reduces its activity.
- Cellular Interaction : The compound may interact with cellular receptors or signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
- In Vitro Studies : Various derivatives have been synthesized and tested for their inhibitory activities against α-glucosidase. The most potent derivative exhibited a remarkable ability to alter enzyme conformation and inhibit its function .
- Computational Studies : Molecular docking studies have provided insights into how these compounds interact with enzyme active sites, suggesting that structural modifications can lead to improved binding affinities .
- Therapeutic Applications : Given its multifaceted biological activities, this compound holds promise for further development as a therapeutic agent for conditions such as diabetes and cancer.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
(a) Benzoimidazoquinazoline Derivatives
highlights synthetic routes for benzo[4,5]imidazo[1,2-c]quinazoline derivatives, emphasizing condensation of 1,2-diaminobenzenes with 2-aminobenzoic acid or 2-arylbenzoxazin-4(3H)-ones. Modifications to the core structure, such as substituents at positions 6 and 3, significantly alter bioactivity. For example:
- N-[2-(3,4-Dimethoxyphenethyl)] analogues (e.g., ) replace the cyclohexylamino group with a 3-methoxypropylamino moiety.
- Thiazolo[3,2-a]benzimidazole derivatives () feature a thiazole ring fused to the benzimidazole core. These compounds exhibit distinct electronic properties, which may enhance binding to ATP-dependent targets like kinases .
(b) Benzothiazole-3-carboxamide Analogues
describes N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives. While structurally distinct, these compounds share functional similarities:
Pharmacological Profiling
(a) Target Affinity and Selectivity
- FKBP12-mTOR Inhibitors : identifies Everolimus-like compounds (PubChem ID: 57284959) with superior pharmacological profiles, attributed to optimized hydrogen-bonding networks. The target compound’s benzoimidazoquinazoline core may mimic such interactions but requires validation via docking studies .
- HDAC Inhibitors: demonstrates that substituents like hydroxamates (e.g., analogue 6H) enhance histone deacetylase (HDAC) inhibition. The cyclohexylamino group in the target compound could similarly stabilize hydrophobic pockets in HDACs, though its efficacy relative to 6H remains untested .
(b) ADMET Properties
- Solubility and Permeability: The 3,4-dimethoxyphenethyl group likely enhances logP values, favoring blood-brain barrier penetration but risking hepatotoxicity. In contrast, ’s thiazolidinone derivatives exhibit lower logP, prioritizing renal excretion .
- Metabolic Stability : Thioether linkages (as in the target compound) are prone to glutathione-mediated cleavage, whereas ’s thiazolo derivatives resist enzymatic degradation due to ring rigidity .
Computational Predictions
employs Molinspiration software to predict bioactivity scores based on drug-likeness parameters. Key findings applicable to the target compound include:
- Ion channel modulation: Supported by , which notes that mitochondrial BK channel modulators (e.g., mitoBK activators) often share plasma membrane activity. The thioether group may confer redox-dependent ion channel effects .
Preparation Methods
One-Pot Cyclization (Adapted from)
A transition metal-free tandem process enables the construction of the benzoimidazoquinazoline scaffold.
- Reactants : 2-Chlorobenzaldehyde derivatives and aminobenzimidazole precursors.
- Conditions : Reflux in ethanol with potassium carbonate as base.
- Mechanism : Sequential nucleophilic aromatic substitution and cyclization.
Example Protocol :
- Combine 2-chloro-3-nitrobenzaldehyde (1.0 eq) and 2-aminobenzimidazole (1.2 eq) in ethanol.
- Add K₂CO₃ (2.0 eq) and reflux at 80°C for 12 hours.
- Cool, filter, and recrystallize from ethanol to yield the nitro intermediate.
- Reduce nitro group using SnCl₂·2H₂O in HCl/MeOH (6 hours, ambient temperature) to obtain the amine.
Thiol Functionalization at Position 6
The thiol group is introduced via displacement of a halogen or nitro group.
- Treat 6-nitro-benzoimidazoquinazoline (1.0 eq) with carbon disulfide (3.0 eq) and KOH (2.0 eq) in ethanol under reflux (3 hours).
- Acidify with HCl to precipitate 6-thiol-benzoimidazoquinazoline (yield: 72–85%).
Installation of the Thioether Side Chain
Synthesis of 2-(Cyclohexylamino)-2-oxoethyl Bromide
- React cyclohexylamine (1.0 eq) with bromoacetyl bromide (1.1 eq) in dichloromethane at 0°C.
- Stir for 2 hours, wash with NaHCO₃, and dry to yield the bromoacetamide derivative.
Thioether Coupling
- Combine 6-thiol-benzoimidazoquinazoline (1.0 eq) and 2-(cyclohexylamino)-2-oxoethyl bromide (1.5 eq) in DMF.
- Add K₂CO₃ (2.0 eq) and stir at 80°C for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the thioether product (yield: 65–78%).
Carboxamide Formation at Position 3
Carboxylic Acid Activation
Coupling with 3,4-Dimethoxyphenethylamine
- React acid chloride (1.0 eq) with 3,4-dimethoxyphenethylamine (1.2 eq) in anhydrous THF.
- Add triethylamine (2.0 eq) as base and stir at 25°C for 6 hours.
- Isolate via solvent evaporation and recrystallize from ethanol (yield: 70–82%).
Spectroscopic Characterization
Optimization and Challenges
- Cyclization Yield : Transition metal-free methods () offer moderate yields (60–70%), while Cu-catalyzed routes () improve to 85% but require catalyst removal.
- Thiol Stability : Thiol intermediates are prone to oxidation; use inert atmosphere and antioxidants (e.g., BHT).
- Carboxamide Side Reactions : Competitive hydrolysis observed at high temperatures; maintain reaction below 30°C.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of sensitive groups like the carboxamide.
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .
Basic: What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify connectivity of the cyclohexylamino, thioether, and dimethoxyphenethyl groups. Aromatic protons in the benzoimidazoquinazoline core typically appear as multiplets in δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]+ expected at m/z 587.2202) and rule out impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify residual solvents .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclohexylamino and dimethoxyphenethyl substituents?
Answer:
SAR Design :
- Variation of substituents : Synthesize analogs with modified cyclohexyl groups (e.g., cyclopentyl, adamantyl) or alternative arylalkyl chains (e.g., 3,4-dihydroxyphenethyl) to assess steric/electronic effects .
- Biological assays : Test analogs against target proteins (e.g., kinases, GPCRs) using enzymatic inhibition assays or cell-based viability tests (e.g., MTT assay). Compare IC50 values to quantify potency changes .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with key residues in target binding pockets .
Q. Key Insights :
- The dimethoxyphenethyl group likely enhances lipophilicity and membrane permeability, while the cyclohexylamino moiety may confer selectivity via hydrophobic interactions .
Advanced: How should researchers resolve contradictions in reported biological activity data across different assay systems?
Answer:
Contradiction Analysis :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Orthogonal validation : Confirm activity using complementary assays (e.g., Western blot for protein target engagement alongside cell viability assays) .
- Meta-analysis : Compare data with structurally related compounds (e.g., triazolopyridazines or quinazolinones) to identify trends in activity-stability relationships .
Example :
If anti-proliferative activity differs between 2D monolayer and 3D spheroid models, evaluate compound penetration efficiency using fluorescence-labeled analogs .
Advanced: What strategies are recommended for elucidating the compound’s metabolic stability and potential toxicity?
Answer:
Metabolic Profiling :
- In vitro assays : Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS. Focus on oxidative modifications (e.g., hydroxylation of the cyclohexyl group) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. Toxicity Assessment :
- hERG channel inhibition : Patch-clamp assays to evaluate cardiac risk .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
Advanced: How can computational methods be applied to predict off-target interactions and optimize selectivity?
Answer:
Computational Workflow :
- Target prediction : Use SwissTargetPrediction or Pharos to identify potential off-targets (e.g., kinases, ion channels) .
- Molecular dynamics (MD) simulations : Simulate binding stability (e.g., 100 ns trajectories) to assess residence time in the target vs. off-target binding sites .
- Selectivity optimization : Modify the carboxamide linker or dimethoxyphenethyl chain to reduce affinity for off-targets while retaining target potency .
Advanced: What experimental approaches are suitable for studying the compound’s mechanism of action in complex biological systems?
Answer:
Mechanistic Studies :
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Transcriptomics : RNA-seq to profile gene expression changes in treated vs. untreated cells .
- In vivo imaging : Fluorescent or PET-labeled derivatives to track biodistribution in animal models .
Advanced: How can researchers address solubility challenges during formulation for in vivo studies?
Answer:
Formulation Strategies :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or lipid-based carriers (e.g., liposomes) to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability .
- Pharmacokinetic (PK) profiling : Measure plasma concentration-time curves after IV and oral administration to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
